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Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776

An In-depth Examination of the Core Physical, Electronic, and Optical Characteristics for
Researchers and Scientists

Gallium arsenide (GaAs) is a compound semiconductor of significant technological
importance, particularly in the realms of high-frequency electronics and optoelectronics. As a
member of the 1lI-V group of semiconductors, its unique properties offer distinct advantages
over elemental semiconductors like silicon, notably in applications requiring high-speed
operation and efficient light emission. This technical guide provides a comprehensive overview
of the fundamental properties of gallium arsenide, tailored for researchers, scientists, and
professionals in related fields.

Crystal Structure

Gallium arsenide crystallizes in the zincblende (or cubic sphalerite) structure.[1][2] This
structure is a key determinant of its electronic and optical properties. It can be visualized as two
interpenetrating face-centered cubic (FCC) sublattices, one composed of gallium atoms and
the other of arsenic atoms, with one sublattice displaced from the other by one-quarter of the
body diagonal of the cubic unit cell.[1][3] In this configuration, each gallium atom is
tetrahedrally bonded to four arsenic atoms, and conversely, each arsenic atom is bonded to
four gallium atoms.[4] This arrangement results in a highly ordered and stable crystal lattice.
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Property Value

Crystal Structure Zincblende (Cubic Sphalerite)[1][5]
Space Group F43m[1]

Lattice Constant (at 300 K) 5.6533 A

Atoms per Unit Cell 8 (4 Ga, 4 As)

Density (at 300 K) 5.32 g/cm3[6][7]

Melting Point 1511 K (1238 °C)[7]

Electronic Band Structure

Perhaps the most critical property of gallium arsenide for optoelectronic applications is its
direct band gap.[3][5] This means that the minimum of the conduction band and the maximum
of the valence band occur at the same momentum value (at the I point in the Brillouin zone).[3]
[8] This alignment allows for the efficient radiative recombination of electrons and holes, where
the energy is released as a photon (light). This contrasts with indirect bandgap semiconductors
like silicon, where a change in momentum (involving a phonon) is required for recombination,
making light emission a much less probable event.[3][6]

The direct band gap of GaAs is approximately 1.424 eV at room temperature (300 K),
corresponding to an emission wavelength in the near-infrared spectrum.[5][6] This property is
the foundation for its use in manufacturing laser diodes, light-emitting diodes (LEDs), and solar
cells.[5][9]
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Property

Value (at 300 K)

Bandgap Energy (E_g)

1.424 eV[5][6]

Bandgap Type

Direct[3][5]

Intrinsic Carrier Concentration

1.79 x 10° cm~3[6][9]

Electron Effective Mass (m_e")

0.067 mo[10][11]

Light Hole Effective Mass (m_Ih?*) 0.082 mo
Heavy Hole Effective Mass (m_hh"*) 0.45 mo
Electron Affinity (qx) ~4.07 eV[3]

mo is the free electron rest mass.

Charge Transport Properties

Gallium arsenide exhibits superior electron transport properties compared to silicon, which is

a primary reason for its use in high-frequency applications.[5] The electron mobility in GaAs is

significantly higher, allowing electrons to travel faster under an applied electric field.[2][10] This

high electron mobility, combined with a higher saturated electron velocity, enables the

fabrication of transistors that can operate at frequencies exceeding 250 GHz.[5][9]

However, the hole mobility in GaAs is relatively low and comparable to that of silicon.[5] This

disparity between electron and hole mobility has implications for the design of complementary

logic circuits (CMOS) in GaAs, making them less common than in silicon-based technology.

Property

Value (at 300 K, for undoped material)

Electron Mobility (u_e)

~8500 - 9000 cm?/(V-s)[5][6]

Hole Mobility (u_h)

~400 cm?/(V-s)[5][12]

Intrinsic Resistivity

~107 - 108 Q-cm[3][6]

Breakdown Field

~4 x 10° V/cm[6]
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Optical Properties

The direct band gap of GaAs not only facilitates efficient light emission but also strong light
absorption.[5] This makes it an excellent material for photodetectors and solar cells. The
refractive index of gallium arsenide is also relatively high. Undoped, semi-insulating GaAs is
highly transmissive in the mid-infrared region, making it suitable for infrared optics like lenses
and windows.[13]

Property Value (at 300 K, near the band edge)
Refractive Index (n) ~3.3-3.6

Temperature Coefficient of Bandgap -0.54 meV/K

Absorption Coefficient (a) Strong absorption above the bandgap energy

Experimental Protocols

The characterization of gallium arsenide's fundamental properties relies on a suite of
sophisticated experimental techniques. Below are detailed methodologies for key
measurements.

X-Ray Diffraction (XRD) for Crystal Structure
Determination

Objective: To determine the crystal structure, lattice constant, and crystalline quality of a GaAs
sample.

Methodology:

o Sample Preparation: A single-crystal GaAs wafer or a thin film of GaAs on a substrate is
mounted on a goniometer within the XRD instrument. The sample must be flat and properly
aligned with the incident X-ray beam.

 Instrumentation: A diffractometer equipped with a monochromatic X-ray source (commonly
Cu Ka radiation with A = 1.5418 A) is used. The instrument includes an X-ray generator, a
sample stage, and a detector.[11]
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» Data Collection: The sample is irradiated with the X-ray beam at a specific angle of incidence
(6). The detector is positioned to measure the intensity of the diffracted X-rays at an angle of
26. A common mode of operation is the Bragg-Brentano geometry. A 26 scan is performed
over a wide angular range to detect all possible diffraction peaks.[11]

e Analysis: The positions of the diffraction peaks are determined by Bragg's Law (nA = 2d
sinB), where 'd' is the spacing between crystal planes. By identifying the Miller indices (hkl) of
the planes corresponding to the observed diffraction peaks, the zincblende crystal structure
can be confirmed. The precise lattice constant is calculated from the positions of these
peaks. The width of the diffraction peaks (full width at half maximum, FWHM) provides
information about the crystalline quality and the presence of strain or defects.[13]

Photoluminescence (PL) Spectroscopy for Bandgap
Measurement

Objective: To measure the bandgap energy and assess the optical quality and impurity levels of
a GaAs sample.

Methodology:

o Sample Preparation: The GaAs sample is placed in a cryostat, which allows for temperature-
controlled measurements (e.g., from cryogenic temperatures to room temperature).

o Excitation: A laser with a photon energy greater than the bandgap of GaAs (e.g., a He-Ne
laser at 633 nm or an Ar-ion laser at 514.5 nm) is used as the excitation source. The laser
beam is focused onto the sample's surface. This excites electrons from the valence band to
the conduction band, creating electron-hole pairs.

o Collection and Dispersion: The light emitted from the sample (photoluminescence) is
collected by a lens and directed into a spectrometer. A long-pass filter is used to block the
scattered laser light from entering the spectrometer. The spectrometer uses a diffraction
grating to disperse the collected light into its constituent wavelengths.

o Detection: The dispersed light is detected by a sensitive photodetector, such as a silicon
CCD or an InGaAs detector, which records the intensity of the emitted light as a function of
wavelength (or energy).
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e Analysis: The resulting PL spectrum will show a prominent peak corresponding to the band-
to-band recombination, which gives a direct measure of the bandgap energy.[1] The energy
and intensity of other peaks can provide information about excitonic recombination, impurity
levels, and defect states within the material.[3]

Hall Effect Measurement for Carrier Mobility and
Concentration

Objective: To determine the carrier type (n-type or p-type), carrier concentration, and mobility in
a doped GaAs sample.

Methodology:

» Sample Preparation: A rectangular or van der Pauw geometry sample is prepared from the
GaAs wafer. Ohmic contacts are made at the corners of the sample.

 Instrumentation: The sample is placed in a sample holder with electrical connections and
positioned within a magnetic field of known strength (B), oriented perpendicular to the
sample surface. A constant current source and a sensitive voltmeter are required.

e Measurement Procedure:

o A constant current (I) is passed through two of the contacts (e.g., along the length of a
rectangular sample).

o The Hall voltage (V_H), which is a transverse voltage, is measured across the other two
contacts (across the width of the sample).[12]

o The measurement is typically repeated with the magnetic field and current polarities
reversed to cancel out thermoelectric and misalignment voltage errors.[12]

e Analysis:

o The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H *t) / (I * B), where
't" is the sample thickness.
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o The sign of the Hall voltage (and thus the Hall coefficient) indicates the majority carrier
type (negative for electrons, positive for holes).[6]

o The carrier concentration (n or p) is determined from the Hall coefficient: n (orp)=1/(q *
|[R_H|), where 'q' is the elementary charge.

o The resistivity (p) of the sample is measured separately (often using a four-point probe
method on the same sample).

o The Hall mobility (u_H) is then calculated as: p_H = |R_H| / p.[12]

Visualizations

The following diagrams illustrate key structural and electronic properties of gallium arsenide.

GaAs Zincblende Structure

Click to download full resolution via product page

Caption: Zincblende crystal structure of Gallium Arsenide.
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Caption: E-k diagram for GaAs showing the direct bandgap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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